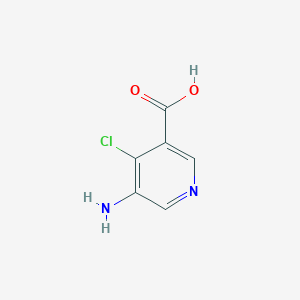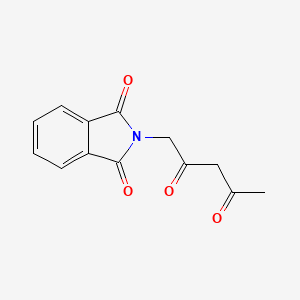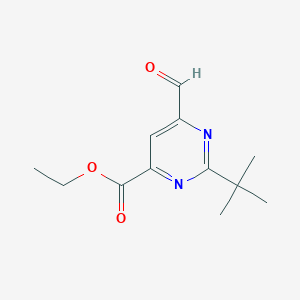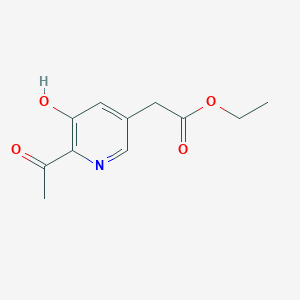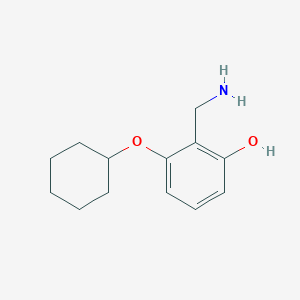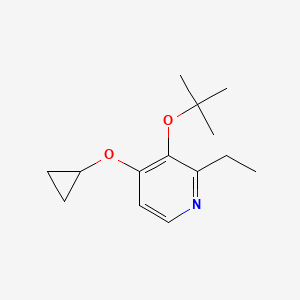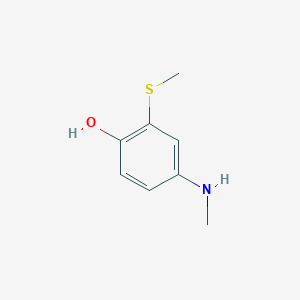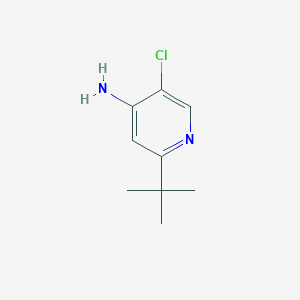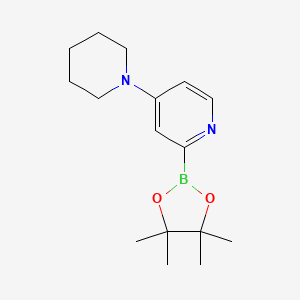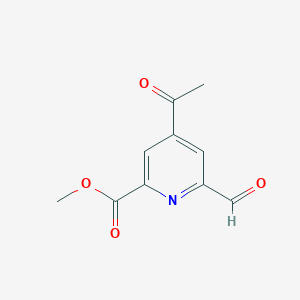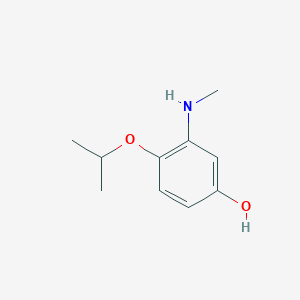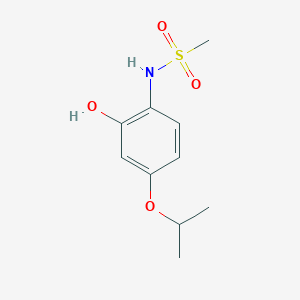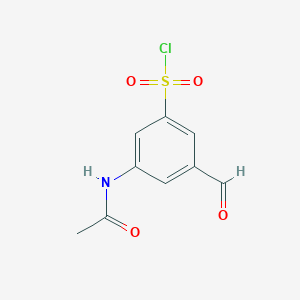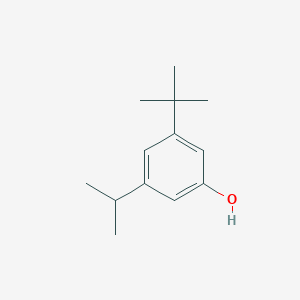
3-Tert-butyl-5-(propan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-5-(propan-2-YL)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(propan-2-YL)phenol typically involves the alkylation of phenol with tert-butyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent has been explored to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
3-Tert-butyl-5-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols .
科学的研究の応用
3-Tert-butyl-5-(propan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Tert-butyl-5-(propan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the isopropyl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups but no isopropyl group.
4-Isopropylphenol: Contains an isopropyl group but lacks the tert-butyl group[][6].
Uniqueness
3-Tert-butyl-5-(propan-2-YL)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct steric and electronic properties
特性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
3-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9,14H,1-5H3 |
InChIキー |
GZIGKDRGMAJENA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


